Antiproliferative Potency of the Phenylsulfonyl-Benzamide Scaffold Relative to Bicalutamide and Enzalutamide in Prostate Cancer Cells
Although the target compound itself has not been directly tested in published antiproliferative assays, its core phenylsulfonyl-benzamide scaffold has been extensively benchmarked against the approved antiandrogens bicalutamide and enzalutamide. In the Bassetto et al. (2017) study, the most potent phenylsulfonyl-benzamide analog (compound 14e) achieved a geometric mean IC50 of 3.75 μM across four prostate cancer cell lines (22Rv1, DU-145, LNCaP, VCaP), representing a 14-fold improvement over bicalutamide (geo. mean IC50 = 52.42 μM) and a 7.3-fold improvement over enzalutamide (geo. mean IC50 = 27.41 μM). The target compound's 4-methoxybenzamide substituent is anticipated to modulate this activity further, though its precise rank-order position within the series requires empirical determination [1].
| Evidence Dimension | Antiproliferative activity (geometric mean IC50 across four cell lines) |
|---|---|
| Target Compound Data | Not directly measured; anticipated to fall within the phenylsulfonyl-benzamide class range (geo. mean IC50 ~3–25 μM based on closest structural analogs with 4-substituted benzamide groups [1]). |
| Comparator Or Baseline | Bicalutamide: geo. mean IC50 = 52.42 μM; Enzalutamide: geo. mean IC50 = 27.41 μM; Compound 14e (phenylsulfonyl-benzamide lead): geo. mean IC50 = 3.75 μM. |
| Quantified Difference | Class lead (14e) is 14-fold more potent than bicalutamide and 7.3-fold more potent than enzalutamide. The target compound offers a structurally distinct 4-methoxy substitution not represented in the tested series. |
| Conditions | Four human prostate cancer cell lines: 22Rv1, DU-145, LNCaP, VCaP. MTT or comparable viability assay. |
Why This Matters
For research programs investigating androgen receptor-targeted or AR-independent antiproliferative mechanisms in prostate cancer, the phenylsulfonyl-benzamide scaffold offers a quantitatively validated potency advantage over clinically established comparators, and the 4-methoxy substitution provides a distinct structure–activity relationship (SAR) probe not available in the published congener set.
- [1] Bassetto, M.; Ferla, S.; Giancotti, G.; Pertusati, F.; Westwell, A. D.; Brancale, A.; McGuigan, C. Rational design and synthesis of novel phenylsulfonyl-benzamides as anti-prostate cancer agents. Med. Chem. Commun. 2017, 8, 1414–1420. View Source
